(E)-N,N'-bis(2-methylphenyl)but-2-enediamide
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Overview
Description
(E)-N,N’-bis(2-methylphenyl)but-2-enediamide is an organic compound characterized by its unique structure, which includes two 2-methylphenyl groups attached to a but-2-enediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N,N’-bis(2-methylphenyl)but-2-enediamide typically involves the reaction of 2-methylphenylamine with but-2-enedioic acid derivatives. A common method includes the use of a condensation reaction where the amine groups react with the carboxylic acid groups under dehydrating conditions, often facilitated by reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: In an industrial setting, the production of (E)-N,N’-bis(2-methylphenyl)but-2-enediamide may involve large-scale batch reactions using similar condensation techniques. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the double bond in the but-2-enediamide backbone, converting it to a single bond and forming saturated diamides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Saturated diamides.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
(E)-N,N’-bis(2-methylphenyl)but-2-enediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural rigidity and stability.
Mechanism of Action
The mechanism of action of (E)-N,N’-bis(2-methylphenyl)but-2-enediamide in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
N,N’-bis(phenyl)but-2-enediamide: Lacks the methyl groups on the phenyl rings, which may affect its reactivity and binding properties.
N,N’-bis(2-methylphenyl)ethanediamide: Has a shorter ethane backbone instead of the but-2-enediamide structure, influencing its flexibility and overall molecular interactions.
Uniqueness: (E)-N,N’-bis(2-methylphenyl)but-2-enediamide is unique due to the presence of the double bond in the but-2-enediamide backbone and the methyl groups on the phenyl rings
Properties
IUPAC Name |
(E)-N,N'-bis(2-methylphenyl)but-2-enediamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13-7-3-5-9-15(13)19-17(21)11-12-18(22)20-16-10-6-4-8-14(16)2/h3-12H,1-2H3,(H,19,21)(H,20,22)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIGKFZDFFGCDO-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C=CC(=O)NC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C=C/C(=O)NC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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